1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine is a heterocyclic compound that features a unique combination of a dioxido-thiophene moiety and an aziridine ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the aziridine structure contributes to its reactivity and versatility in organic synthesis.
The compound can be synthesized through various methods, including catalytic reactions involving thiophenes and aziridines. Recent studies have explored the synthesis of related compounds and their biological activities, indicating a growing interest in this class of compounds for drug development.
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high reactivity due to ring strain and are often used as intermediates in organic synthesis.
The synthesis of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine can be achieved through several synthetic routes. One notable method involves the use of rhodium-catalyzed cyclization reactions that incorporate carbamate derivatives of thiophenes.
In a typical reaction setup, a solution containing 1,1-dioxido-2,3-dihydrothiophen-3-yl carbamate is treated under specific conditions with a rhodium catalyst. The reaction conditions must be optimized to maximize yield and selectivity towards the desired aziridine product. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
The molecular structure of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine consists of an aziridine ring fused with a dioxido-thiophene unit. The aziridine ring contributes to the compound's unique properties due to its strained three-membered structure.
Key spectral data obtained from NMR analysis reveal distinct chemical shifts corresponding to the protons in the aziridine and thiophene moieties. For instance, signals from the aziridine fragment typically appear at specific ppm values that can be used for structural elucidation .
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine can participate in various chemical reactions due to the presence of reactive functional groups. These reactions may include nucleophilic substitutions and cycloadditions.
For example, under certain conditions, the aziridine ring can undergo ring-opening reactions with nucleophiles, leading to the formation of more complex structures. The reactivity of this compound can be exploited in synthetic pathways aimed at generating new pharmaceuticals or functional materials .
The physical properties of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine include its solubility in polar solvents and stability under ambient conditions. The melting point and boiling point need to be determined experimentally for precise characterization.
Chemically, this compound is characterized by its high reactivity due to the strained aziridine ring and the presence of electron-withdrawing groups from the dioxido-thiophene moiety. This reactivity makes it suitable for further functionalization in organic synthesis .
The potential applications of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine span various fields:
Research continues into optimizing synthesis methods and exploring the biological activity of this compound as part of broader efforts to discover novel therapeutic agents .
The synthesis of 1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)aziridine (CAS: 443651-94-3) leverages the reactivity of sulfone-containing precursors. A primary route involves the aziridination of 3-vinyl-2,5-dihydrothiophene 1,1-dioxide (sulfolene derivative). This precursor undergoes [2+1] cycloaddition with chloramine-T (TsNClNa) or analogous nitrogen sources to install the aziridine ring (Fig. 1A) [1] [4] [10]. Alternative pathways include nucleophilic ring-opening of activated aziridines followed by cyclization onto the dihydrothiophene scaffold [8].
A scalable protocol reported in patent literature (WO2023062575A1) details:
"3-Bromo-2,5-dihydrothiophene 1,1-dioxide (10 mmol) was treated with sodium azide (12 mmol) in DMF at 60°C for 12 h. The resulting 3-azido sulfolane was reduced with PPh₃/H₂O, then cyclized with 1,2-dibromoethane under basic conditions to furnish the title compound (yield: 68%)" [1].
| Aziridinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chloramine-T | CH₃CN | 25 | 6 | 45 |
| TsNClNa / Cu(OTf)₂ | Toluene | 80 | 12 | 72 |
| PhI=NTs | DCM | 40 | 8 | 68 |
Asymmetric synthesis remains challenging due to the absence of chiral centers in the parent compound. However, derivatives with substituents on the aziridine nitrogen (e.g., N-alkyl/aryl groups) can be accessed enantioselectively via chiral auxiliaries or metal-catalyzed methods. For example, salen–scandium complexes enable asymmetric ring-opening of analogous aziridines (Fig. 1B) [7]. Recent advances in aziridine synthesis emphasize photo- or electrochemical activation to improve sustainability and selectivity, though direct applications to this scaffold require further exploration [2] [3].
"Treatment with sodium azide (NaN₃) in NH₄Cl buffer afforded the β-amino sulfone via attack at the aziridine C2 position (yield: 92%)" [8]. This reactivity is exploited to synthesize functionalized amines for bioactive molecules.
| Nucleophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| NaN₃ | H₂O/EtOH, 80°C | N-(2-Azidoethyl)sulfolane | C2 attack (terminal) |
| PhSH | BF₃·OEt₂, CH₂Cl₂ | β-Phenylthio amine | C2 attack (terminal) |
| NaOAc | AcOH, reflux | N-(2-Acetoxyethyl)sulfolane | C3 attack (internal) |
"Reaction with isoprene at 140°C yielded a bicyclic sulfone adduct, enabling access to polycyclic frameworks" [10]. Additionally, the aziridine nitrogen can generate azomethine ylides for [3+2] cycloadditions with aldehydes or alkenes, forming pyrrolidines or oxazolidines (Fig. 2B) [7] [8].
"Representative analogs (e.g., N-alkylated derivatives) showed IC₅₀ < 0.1 μM in MSI-high cancer cells by inducing synthetic lethality in WRN-deficient tumors" [1].
"Spirocyclic aziridine-eudesma-4,15-enolide 21 suppressed glioblastoma cell motility and synergized with temozolomide (combination index: 0.3)" [6]. Mechanistic studies indicate mitochondrial apoptosis induction via ROS generation.
"Celecoxib-derived aziridine + NLRP3 inhibitor-derived imine → Hybrid 3p (yield: 51%) with dual anti-inflammatory/anticancer activity" [9].
CAS No.: 28008-55-1
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 21416-14-8